molecular formula C25H29NO B4177840 N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B4177840
M. Wt: 359.5 g/mol
InChI Key: KPABHBXUSARNKJ-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide, also known as DBM, is a synthetic compound that has shown promising results in scientific research for its potential use in various fields. DBM is a bicyclic amide that is structurally similar to the natural product, camptothecin, which is widely used in cancer chemotherapy. In We will also discuss future directions for DBM research.

Scientific Research Applications

N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been studied for its potential use in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer research, N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroprotection research, N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory research, N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various tissues.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide is not fully understood. However, it is believed to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. By inhibiting topoisomerase I, N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide can induce DNA damage and cell death in cancer cells. N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, protection of neurons from oxidative stress, and reduction of inflammation. N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has also been shown to have low toxicity in normal cells and tissues, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide also has low toxicity in normal cells and tissues, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Further research is needed to address this limitation.

Future Directions

There are several future directions for N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide research. One area of interest is the development of N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the combination of N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its efficacy. N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide also has potential applications in other fields, such as neuroprotection and anti-inflammatory research, which should be explored in future studies.
Conclusion:
In conclusion, N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide is a promising synthetic compound that has shown potential in various scientific research areas. Its ability to inhibit cancer cell growth, induce apoptosis, protect neurons from oxidative stress, and reduce inflammation make it a promising candidate for further research. While there are limitations to its use, such as limited solubility, N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has several advantages, including high purity, stability, and low toxicity in normal cells and tissues. Future research should focus on developing N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide derivatives with improved solubility and exploring its potential applications in other fields.

properties

IUPAC Name

N,N-dibenzyl-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO/c1-19-24(2,3)22-14-15-25(19,16-22)23(27)26(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-13,22H,1,14-18H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABHBXUSARNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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